molecular formula C16H15FN2O3 B2621817 Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate CAS No. 313516-11-9

Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate

Cat. No.: B2621817
CAS No.: 313516-11-9
M. Wt: 302.305
InChI Key: GGECTQWXEKBKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate involves the esterification of 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylic acid with isopropanol in the presence of a suitable catalyst . The reaction typically requires controlled temperature conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions under optimized conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate include other pyridine carboxylates and fluorophenyl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

Its fluorophenyl group, in particular, contributes to its distinct chemical behavior and interactions .

Properties

IUPAC Name

propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-10(2)22-16(21)14-5-3-4-13(19-14)15(20)18-12-8-6-11(17)7-9-12/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGECTQWXEKBKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=N1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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